molecular formula C27H24N4O3 B2574359 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1359433-95-6

3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2574359
CAS No.: 1359433-95-6
M. Wt: 452.514
InChI Key: KYOMMBWLBMUCHZ-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring dual 4-ethylphenyl substituents and a 1,2,4-oxadiazole moiety. The quinazoline-dione core is a pharmacologically significant scaffold known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibition) and receptor interactions .

Properties

CAS No.

1359433-95-6

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3

InChI Key

KYOMMBWLBMUCHZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that combines elements of quinazoline and oxadiazole structures. These moieties are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Quinazoline core : A bicyclic structure known for its pharmacological potential.
  • Oxadiazole ring : A five-membered heterocyclic compound that enhances biological activity.
PropertyValue
Molecular FormulaC23H24N4O2
Molecular Weight392.46 g/mol
LogP5.27
SolubilityPoorly soluble in water

Anticancer Properties

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor cell proliferation.

  • Mechanism of Action :
    • The compound acts as an inhibitor of key signaling pathways involved in cancer progression, particularly targeting the EGFR (Epidermal Growth Factor Receptor) and BRAF V600E mutations.
    • In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, with notable effectiveness against breast and lung cancer cells.
  • Case Studies :
    • A study published in MDPI indicated that derivatives similar to this compound exhibited strong antiproliferative effects, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
    • Another research highlighted that compounds with similar structural features were effective against resistant cancer strains, suggesting a potential role in overcoming drug resistance .

Antimicrobial Activity

The oxadiazole moiety is recognized for its antimicrobial properties. The compound's biological evaluation included:

  • Antimicrobial Testing :
    • The compound was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to high antimicrobial activity.
    • Structure-activity relationship (SAR) studies suggested that modifications to the oxadiazole ring could enhance antimicrobial potency .
  • Research Findings :
    • In a comparative study, derivatives with similar oxadiazole structures were found to exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Mechanism of Action : The compound has been investigated as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antimicrobial therapy .
  • In Vitro Studies : In vitro evaluations demonstrated that several derivatives of quinazoline-2,4(1H,3H)-dione exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold showed inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The incorporation of oxadiazole into the quinazoline structure has been linked to enhanced anticancer properties:

  • Cell Line Studies : Research has shown that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The oxadiazole moiety contributes to this activity by interacting with specific cellular targets involved in cancer growth .
  • Mechanistic Insights : The anticancer efficacy is often attributed to the ability of these compounds to inhibit key enzymes such as topoisomerases or to modulate signaling pathways related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Modification Effects : Studies indicate that modifications at the 1 and 3 positions of the quinazoline ring can significantly enhance biological activity. For instance, substituents such as halogens or alkyl groups at these positions have been shown to improve antimicrobial potency .

Data Tables

Here is a summary table highlighting key findings related to the compound's applications:

ApplicationActivity TypeTarget Organisms/CellsObservations
AntimicrobialBacterial InhibitionStaphylococcus aureus, E. coliInhibition zones: 10 mm - 13 mm
AnticancerCell ProliferationVarious cancer cell linesInduces apoptosis; inhibits cell cycle
SAR StudiesStructure OptimizationQuinazoline derivativesModifications enhance activity

Case Study 1: Antimicrobial Efficacy

A study published in June 2022 reported on the synthesis and evaluation of various quinazoline derivatives, including those with oxadiazole substitutions. The most effective compounds showed broad-spectrum antimicrobial activity, outperforming standard antibiotics in some cases .

Case Study 2: Anticancer Activity

Research conducted on quinazoline derivatives revealed significant anticancer properties against breast cancer cell lines. The study indicated that specific structural modifications led to increased cytotoxicity, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound’s quinazoline-dione and oxadiazole motifs differentiate it from other heterocyclic systems. For example:

Compound Core Structure Substituents Key Properties
Target Compound Quinazoline-2,4-dione + Oxadiazole Dual 4-ethylphenyl groups High lipophilicity (logP ~5.2*), potential CNS activity due to blood-brain barrier penetration
1,5-Dimethyl-4-(5-(4-(4-(Coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)... Benzodiazepine + Tetrazole Coumarin, phenyl groups Fluorescence properties, possible use in imaging or photodynamic therapy
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Methoxybenzyl, methoxyphenyl Antioxidant and antimicrobial activity reported, lower logP (~3.8)

Notes:

  • *Estimated logP for the target compound using ChemDraw®.
  • The coumarin-tetrazole hybrid in emphasizes optical applications, contrasting with the target compound’s focus on bioactivity.
  • The triazole-thione in demonstrates how methoxy groups reduce lipophilicity compared to ethylphenyl substituents.

Functional Group Impact on Bioactivity

  • 4-Ethylphenyl vs. Methoxy Groups : Ethylphenyl substituents increase steric bulk and hydrophobicity, favoring interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Methoxy groups, as in , enhance solubility but may limit membrane permeability.
  • Oxadiazole vs. Triazole-Thione : The oxadiazole’s electron-deficient nature facilitates π-π stacking with aromatic residues in proteins, while the triazole-thione’s sulfur atom in may coordinate metal ions or form hydrogen bonds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can intermediates be characterized?

  • Methodology :

  • Cyclocondensation : Utilize palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, a strategy validated for structurally similar N-heterocycles .
  • Oxadiazole Formation : Couple quinazoline-2,4-dione precursors with 1,2,4-oxadiazol-5-ylmethyl groups via acidic or basic conditions, as demonstrated for analogous triazole-thione systems .
  • Characterization : Validate intermediates via 1H^1H/13C^{13}C-NMR, FT-IR, and single-crystal X-ray diffraction (SC-XRD) to confirm regiochemistry and stereochemistry .

Q. How should researchers address discrepancies in spectral data (e.g., NMR or IR) during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for analogous oxadiazole-quinazoline hybrids .
  • Dynamic Effects : Account for tautomerism or conformational flexibility, which may cause signal splitting in 1H^1H-NMR, as observed in triazole-thione derivatives .
  • Crystallographic Confirmation : Resolve ambiguities using SC-XRD, particularly for oxadiazole ring planarity and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies optimize the reaction yield of the 1,2,4-oxadiazole moiety while minimizing byproducts?

  • Methodology :

  • Catalytic Systems : Screen Pd/Cu catalysts for nitroarene cyclization, adjusting ligand electronics to enhance selectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in oxadiazole ring closure, as shown for 5-aryl-1,3,4-oxadiazoles .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolyzed intermediates) and refine stoichiometry .

Q. How do electronic substituent effects on the 4-ethylphenyl group influence the compound’s physicochemical properties?

  • Methodology :

  • Computational Modeling : Perform Hammett studies or DFT calculations to correlate substituent σ-values with dipole moments or HOMO-LUMO gaps .
  • Experimental Correlation : Compare logP (via HPLC) and melting points of derivatives with varying para-substituents (e.g., -OCH3_3, -NO2_2) to assess lipophilicity trends .

Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to pH 1–10 buffers (37°C) and analyze degradation products via UPLC-QTOF-MS to identify hydrolytic or oxidative pathways .
  • Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp to detect photooxidation of the quinazoline-dione core .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for hydrogen-bonding interactions?

  • Methodology :

  • SC-XRD vs. IR : Compare hydrogen bond lengths (X-ray) with N-H stretching frequencies (IR). Discrepancies may arise from dynamic vs. static crystal environments .
  • Solid-State NMR : Use 1H^1H-CRAMPS to validate intermolecular interactions observed in SC-XRD but absent in solution NMR .

Data Analysis & Mechanistic Questions

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism, ensuring error propagation analysis for EC50_{50} values .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude artifactual datapoints from heterogeneous cell populations .

Q. How can researchers mechanistically probe the role of the oxadiazole-quinazoline scaffold in target binding?

  • Methodology :

  • SAR by Crystallography : Co-crystallize the compound with its target (e.g., kinase) to map key interactions (e.g., π-π stacking with phenyl rings) .
  • Alanine Scanning : Mutate putative binding residues in the target protein and measure ΔΔG via isothermal titration calorimetry (ITC) .

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